molecular formula C20H20N2O2 B2844528 Benzyl 2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole-3-carboxylate CAS No. 1052113-81-1

Benzyl 2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole-3-carboxylate

Cat. No. B2844528
CAS RN: 1052113-81-1
M. Wt: 320.392
InChI Key: QSVVOQNKBQVEEC-UHFFFAOYSA-N
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Description

“Benzyl 2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole-3-carboxylate” is a complex organic compound. It is part of the indole family, which are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .


Synthesis Analysis

The synthesis of such compounds often involves complex multi-step processes. For instance, a novel protocol for the synthesis of quaternary carbon azepino[4,5-b]indole via ring expansion of ammonium ylide has been reported . This involves the reaction of tetrahydro-β-carbolines with a diazo compound . Another approach involves the Fischer indolisation–indole N-alkylation sequence .


Molecular Structure Analysis

The molecular structure of such compounds can be quite complex. For instance, the synthesis of Azepino[4,5-b]indole via Ring Expansion of Tetrahydro-β-carbolines Ammonium Ylide has been reported . The geometry of the molecule in terms of bond lengths and angles are in good agreement within experimental errors, with those observed in other benzimidazole derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds can be quite complex. For instance, the synthesis of Azepino[4,5-b]indole via Ring Expansion of Tetrahydro-β-carbolines Ammonium Ylide involves a reaction of tetrahydro-β-carbolines with a diazo compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary. For instance, one related compound forms colorless crystals with a melting point of 197-198°C . Another related compound has an IR spectrum, ν, cm −1: 1685 (C=О) and a 1 Н NMR spectrum, δ, ppm (J, Hz): 2.15 (2Н, t, J = 10.2, 4-CH 2); 2.42 (3Н, s, ArСН 3); 3.33 (3Н, s, NСН 3); 4.15 (1Н, d, J = 10.2) and 4.32 (1Н, d, J = 10.2, 3-CH 2); 4.61 (1H, d, J = 10.7) and 5.03 (1H, d, J = 10.7, 1-CH 2); 5.22 (1Н, d, J = 9.8) and 5.41 (1Н, d, J = 9.8, NСН 2 СО); 7.21-8.00 (8Н, m, H Аr) .

Safety and Hazards

The safety and hazards of such compounds can vary. For instance, one related compound has Hazard Statements H302, H315, H319, H335 and Precautionary statements P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

benzyl 2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-20(24-14-15-6-2-1-3-7-15)22-12-10-17-16-8-4-5-9-18(16)21-19(17)11-13-22/h1-9,21H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVVOQNKBQVEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=C1C3=CC=CC=C3N2)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91756070

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